2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate
Description
2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate is a substituted aromatic compound featuring a phenyl ring with three distinct functional groups:
- A chlorine atom at the ortho position (C-2).
- A fluorosulfonyl group (-SO₂F) at the para position (C-4).
- A methanesulfonate ester (-OSO₂CH₃) at the hydroxyl oxygen of the phenol.
The fluorosulfonyl group is highly electronegative and reactive, while the methanesulfonate ester serves as a versatile leaving group. The following comparison relies on structurally related analogs documented in authoritative sources.
Properties
CAS No. |
23383-87-1 |
|---|---|
Molecular Formula |
C7H6ClFO5S2 |
Molecular Weight |
288.7 g/mol |
IUPAC Name |
(2-chloro-4-fluorosulfonylphenyl) methanesulfonate |
InChI |
InChI=1S/C7H6ClFO5S2/c1-15(10,11)14-7-3-2-5(4-6(7)8)16(9,12)13/h2-4H,1H3 |
InChI Key |
IAWVAOWNJJCRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=C(C=C(C=C1)S(=O)(=O)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate typically involves the introduction of the fluorosulfonyl group to a suitable precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired sulfonyl fluoride . The reaction conditions often involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF as electrophilic fluorosulfonylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and advanced purification techniques could be employed to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
Addition Reactions: The fluorosulfonyl group can engage in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature and pressure conditions.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution can yield various substituted phenyl methanesulfonates, while oxidation or reduction can lead to different oxidation states of the sulfur atom.
Scientific Research Applications
2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Chemical Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules.
Drug Discovery: Its unique functional groups allow for the exploration of new pharmacophores in medicinal chemistry.
Materials Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate involves its reactivity towards nucleophiles and electrophiles. The fluorosulfonyl group is particularly reactive, allowing for the formation of strong bonds with various nucleophiles. This reactivity is harnessed in synthetic applications to introduce the sulfonyl fluoride moiety into target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compounds below share structural similarities, differing in substituent positions, functional groups, or reactivity profiles. Key distinctions are highlighted in Table 1 and discussed thereafter.
Table 1: Structural and Functional Comparison
*Note: Discrepancy observed in molecular weight calculation for C₇H₆ClFO₃S (calculated 224.52 vs. reported 220.69).
Functional Group Reactivity
- Sulfonyl Chloride (-SO₂Cl) : Found in (2-chloro-4-fluorophenyl)methanesulfonyl chloride, this group is highly reactive, enabling nucleophilic substitutions (e.g., forming sulfonamides or esters) . In contrast, the fluorosulfonyl (-SO₂F) group in the target compound is less common but offers enhanced stability and utility in fluorination reactions.
- Methanesulfonate Ester (-OSO₂CH₃): Present in 4-chloro-2-fluorophenyl methanesulfonate and the target compound, this group is a superior leaving group compared to phenolates, facilitating alkylation or arylation reactions .
Substituent Position Effects
- Chloro-Fluoro Interplay : In (2-chloro-4-fluorophenyl)methanesulfonyl chloride, the ortho-Cl and para-F arrangement creates steric and electronic effects that influence reactivity. Reversing these positions (e.g., 4-chloro-2-fluorophenyl methanesulfonate) alters dipole moments and solubility .
- Methylsulfonyl vs. Fluorosulfonyl: The methylsulfonyl group in 2-chloro-4-(methylsulfonyl)phenol provides electron-withdrawing effects but lacks the electronegativity of fluorosulfonyl, impacting acidity and metabolic stability .
Physicochemical Properties
- Boiling Points: 2-Chloro-4-(methylsulfonyl)phenol has a high boiling point (390.37°C), attributed to hydrogen bonding via its phenolic -OH group . Sulfonate esters (e.g., 4-chloro-2-fluorophenyl methanesulfonate) likely exhibit lower volatility due to ester stabilization.
- Storage Conditions : Sulfonyl chlorides (e.g., (2-chloro-4-fluorophenyl)methanesulfonyl chloride) require dry, cool storage (-10°C) to prevent hydrolysis , whereas sulfonate esters are more stable under ambient conditions.
Biological Activity
2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate is a compound of interest due to its potential biological applications, particularly in the field of medicinal chemistry. The compound features a sulfonyl fluoride moiety that can act as a reactive electrophile, targeting nucleophilic sites in proteins, which may lead to significant biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
The biological activity of this compound primarily arises from its ability to covalently modify target proteins. This modification typically occurs at nucleophilic residues such as lysine and tyrosine, leading to inhibition of enzymatic activity or alteration of protein function.
Covalent Inhibition
Covalent inhibitors, such as those containing sulfonyl fluoride groups, have been shown to selectively engage with target proteins. For instance, studies have demonstrated that sulfonyl fluorides can modify a wide range of kinases in live cells, indicating their potential for broad-spectrum biological activity . The reactivity and selectivity of this compound can be influenced by the electronic properties of substituents on the phenyl ring.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds featuring similar sulfonyl functional groups. For example, derivatives with fluoroaryl groups exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MIC) for these compounds ranged from 16 µM to 128 µM, indicating a promising potential for development as antimicrobial agents .
| Compound | MIC (µM) | Activity Level |
|---|---|---|
| MA-1156 | 16 | High |
| MA-1115 | 32 | Moderate |
| MA-1116 | 64 | Moderate |
| MA-1113 | 128 | Low |
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been explored. For instance, it has been shown to inhibit lipid kinases, which are critical in various signaling pathways. The selectivity profile is enhanced by the presence of electron-withdrawing groups that increase the electrophilicity of the sulfonyl moiety .
Case Studies
- Lipid Kinase Inhibition : A study highlighted the synthesis of fluorosulfate inhibitors targeting PI4KIIIβ. These inhibitors demonstrated strong reversible interactions and selectivity for the kinase target, suggesting that similar mechanisms might apply to this compound .
- Cytotoxicity Assessments : Related compounds were tested against various cancer cell lines, including MCF-7 breast cancer cells. The cytotoxic effects were linked to the ability of these compounds to induce apoptosis through covalent modification of critical proteins involved in cell survival .
- Neuroprotective Potential : Research has indicated that inhibitors targeting LRRK2 kinase activity could have therapeutic implications for neurodegenerative diseases. Given that similar compounds exhibit neuroprotective effects through modulation of kinase activities, there is potential for exploring this compound in this context .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-4-(fluorosulfonyl)phenyl methanesulfonate, and what critical parameters influence yield?
The synthesis typically involves sulfonation and esterification steps. For example, benzenesulfonyl chloride derivatives (e.g., 2-chloro-4-fluorobenzenesulphonyl chloride ) can serve as precursors. Methanesulfonyl chloride (as in [(4-methylphenyl)methanesulfonyl chloride ) may be used for esterification under anhydrous conditions. Key parameters include temperature control (0–5°C for sulfonation), stoichiometric ratios of fluorosulfonyl and methanesulfonyl groups, and inert atmospheres to avoid hydrolysis. Purification via column chromatography with ethyl acetate/hexane gradients is recommended.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of <sup>1</sup>H/<sup>19</sup>F NMR to confirm substitution patterns (e.g., chloro at position 2, fluorosulfonyl at position 4) . High-resolution mass spectrometry (HRMS) or LC-MS/MS (as applied to PFAS analogs ) ensures molecular ion consistency. X-ray crystallography, if single crystals are obtained, provides definitive confirmation of the ester linkage and spatial arrangement .
Q. What are the stability considerations for this compound under varying storage conditions?
The compound is sensitive to moisture due to its sulfonyl ester groups. Store at –20°C in sealed, argon-purged vials with desiccants. Accelerated stability studies (e.g., 40°C/75% RH for 14 days) can assess degradation products, such as hydrolysis to 2-chloro-4-fluorobenzenesulfonic acid .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the fluorosulfonyl group in nucleophilic substitutions?
The fluorosulfonyl (–SO2F) group acts as a strong electron-withdrawing moiety, enhancing electrophilicity at the phenyl ring. In SNAr reactions, it directs nucleophiles to the para position (relative to chlorine) . Computational studies (DFT) can model charge distribution and transition states, while kinetic experiments (e.g., with amines or thiols) quantify activation energies .
Q. How can researchers resolve contradictions in reported LC-MS/MS fragmentation patterns for sulfonate esters?
Discrepancies may arise from ionization efficiency (e.g., ESI vs. APCI) or collision-induced dissociation (CID) energy. Optimize MS parameters using reference standards (e.g., sodium perfluoroalkyl sulfonates ). Cross-validate with <sup>19</sup>F NMR to correlate fragment ions with structural motifs .
Q. What strategies mitigate interference from byproducts in catalytic applications (e.g., as a sulfonating agent)?
Byproducts like 4-chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate may form due to silylation side reactions. Use scavengers (e.g., molecular sieves) or biphasic systems (water/toluene) to isolate the target compound. Monitor reaction progress via <sup>19</sup>F NMR to detect early-stage intermediates.
Q. How does the compound’s electronic profile influence its utility in drug design (e.g., enzyme inhibition)?
The fluorosulfonyl group enhances binding to serine hydrolases or proteases via covalent interactions. Molecular docking studies (e.g., with trypsin-like proteases) can predict binding modes, while kinetic assays (IC50) quantify inhibitory potency. Compare with analogs like N-[2-hydroxy-5-(trifluoromethyl)phenyl]morpholine-4-sulfonamide to establish structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
